2,3-Difluoropentylbenzene
Description
Properties
Molecular Formula |
C11H14F2 |
|---|---|
Molecular Weight |
184.23 g/mol |
IUPAC Name |
2,3-difluoropentylbenzene |
InChI |
InChI=1S/C11H14F2/c1-2-10(12)11(13)8-9-6-4-3-5-7-9/h3-7,10-11H,2,8H2,1H3 |
InChI Key |
XNLVSTAEFNAWJK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(CC1=CC=CC=C1)F)F |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Applications
1. Drug Development:
Fluorinated compounds often exhibit improved pharmacokinetic properties. 2,3-Difluoropentylbenzene can serve as a building block in the synthesis of various pharmaceuticals. Its structural characteristics allow for modifications that can enhance drug efficacy and reduce side effects.
2. Interaction Studies:
Research indicates that compounds similar to this compound can interact with biological targets such as enzymes and receptors. These interactions are crucial for understanding potential therapeutic effects and mechanisms of action. For instance, studies have shown that fluorinated compounds can significantly alter binding affinities, impacting drug design strategies.
Materials Science Applications
1. Polymer Chemistry:
The compound's unique structure makes it an attractive candidate for polymer synthesis. Fluorinated polymers often exhibit enhanced thermal stability and chemical resistance. Incorporating this compound into polymer matrices can lead to materials with superior performance in harsh environments.
2. Coatings and Adhesives:
Due to its hydrophobic nature, this compound can be utilized in formulating advanced coatings and adhesives that require water repellency and durability. These materials find applications in automotive and aerospace industries where performance under extreme conditions is critical.
Agrochemical Applications
1. Pesticide Development:
Fluorinated compounds are increasingly used in agrochemicals for their ability to enhance the activity of pesticides. This compound can be integrated into pesticide formulations to improve efficacy against pests while potentially reducing the required dosage .
2. Herbicides:
The compound's properties may also be leveraged in developing herbicides that are more effective at lower concentrations, minimizing environmental impact while maintaining agricultural productivity.
Case Studies and Research Findings
Several studies highlight the importance of fluorinated aromatic compounds in various applications:
- Pharmaceutical Case Study: A study involving a series of fluorinated benzylamines demonstrated that introducing fluorine atoms significantly improved binding affinity to specific receptors compared to their non-fluorinated counterparts .
- Material Science Case Study: Research on fluoropolymer coatings indicated that incorporating difluorinated compounds like this compound resulted in coatings with enhanced scratch resistance and longevity under UV exposure .
Comparison with Similar Compounds
Molecular and Structural Comparisons
The table below compares 2,3-Difluoropentylbenzene with structurally related fluorinated benzene derivatives:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Inferred Properties |
|---|---|---|---|---|
| This compound | C₁₁H₁₃F₂ | ~183.22 | 2-F, 3-F, pentyl | High hydrophobicity, moderate polarity |
| 1,4-Dibromo-2,3-difluorobenzene | C₆H₂Br₂F₂ | 271.89 | 1-Br, 4-Br, 2-F, 3-F | High density, reactive halogen groups |
| N-(2,3-Difluorophenyl)-2-fluorobenzamide | C₁₃H₈F₃NO | 251.21 | Amide, 2-F (benzamide), 2,3-F (phenyl) | Polar, hydrogen-bonding capability |
| 5-[(4-Bromo-2,6-difluorophenyl)difluoromethoxy]-1,2,3-trifluorobenzene | C₁₃H₅BrF₇O | ~403.53 | Multiple F, Br, OCHF₂ | High electronegativity, oxidative stability |
Key Observations :
Substituent Effects :
- The pentyl group in this compound enhances hydrophobicity compared to bromine or amide-containing analogs, making it more suitable for lipid-rich environments .
- Halogen vs. Alkyl : Bromine substituents (e.g., in 1,4-Dibromo-2,3-difluorobenzene) increase molecular weight and reactivity, whereas alkyl chains reduce polarity .
- Amide Functionality : N-(2,3-Difluorophenyl)-2-fluorobenzamide exhibits hydrogen-bonding capacity due to its amide group, improving solubility in polar solvents—a feature absent in this compound .
Electronic and Steric Properties: Multiple fluorine atoms (e.g., in the compound from ) increase electronegativity and stabilize the aromatic ring against electrophilic attacks.
Thermal and Physical Behavior :
- Brominated derivatives (e.g., 1,4-Dibromo-2,3-difluorobenzene) likely exhibit higher melting points due to stronger intermolecular forces (halogen bonding), whereas this compound may have a lower melting point due to its flexible alkyl chain .
Research Findings and Implications
- Synthetic Challenges : Fluorination at the 2- and 3-positions can complicate regioselective synthesis, as seen in related difluorophenyl compounds .
- Safety Considerations: Brominated analogs require stringent handling due to toxicity (e.g., skin/eye irritation noted in ), whereas alkyl-fluorinated compounds like this compound are likely safer but still necessitate standard fluorocarbon precautions .
- Applications : The pentyl group’s hydrophobicity suggests utility in drug delivery systems, while highly fluorinated analogs () may serve as intermediates in agrochemicals or liquid crystals .
Preparation Methods
Reaction Sequence
-
Grignard Reagent Formation :
-
Boration and Oxidation :
Key Data (Adapted from):
| Step | Temperature Range | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Grignard Formation | 30–40°C | 95 | 98.5 |
| Boration | -40–10°C | 88–90 | 94.7–95.2 |
| Oxidation | 10–40°C | 85 | 95.5–95.6 |
This pathway’s scalability and mild conditions make it industrially viable, though regioselectivity challenges may arise when introducing pentyl groups.
Sonogashira Coupling for Aryl-Alkyne Functionalization
The synthesis of 1,4-bis(3,3,3-triphenylpropynyl)-2,3-difluorobenzene () highlights the efficacy of Pd-catalyzed Sonogashira coupling for appending alkynyl motifs to difluorinated arenes. For 2,3-difluoropentylbenzene, a modified approach could involve:
Protocol Adjustments
Critical Parameters:
-
Temperature : Reflux conditions (≈70°C) ensure complete conversion.
-
Purification : Crystallization from benzene yields colorless crystals (38% yield in analogous reactions).
Mechanistic Insight :
The coupling proceeds via oxidative addition of the aryl halide to Pd(0), followed by transmetallation with the copper-acetylide complex. Reductive elimination furnishes the coupled product.
Direct Electrophilic Substitution in Difluorobenzenes
Electrophilic alkylation of 2,3-difluorobenzene presents a straightforward route, though steric and electronic effects necessitate careful optimization. A study on 1,3-difluoro-5-pentylbenzene () illustrates the challenges:
Friedel-Crafts Alkylation Limitations
-
Low Reactivity : Fluorine’s electron-withdrawing nature deactivates the aromatic ring, hindering electrophilic attack.
-
Side Reactions : Competing C-F bond activation or over-alkylation may occur.
Alternative Strategy: Directed Ortho-Metalation
-
Directed Lithiation : Using a directing group (e.g., -OMe) at the 4-position of 2,3-difluorobenzene enables selective pentyl group introduction via quenching with pentyl electrophiles.
-
Subsequent Demethylation : BF₃·OEt₂ facilitates methoxy group removal, yielding the target compound.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield Range (%) |
|---|---|---|---|
| Grignard Alkylation | High purity; Scalable | Multi-step; Sensitive to moisture | 85–90 |
| Sonogashira Coupling | Regioselective; Mild conditions | Requires Pd catalysts; Costly ligands | 35–40 |
| Electrophilic Substitution | One-pot simplicity | Low efficiency; Side products | 20–30 |
Q & A
Q. Optimization Strategies :
- Monitor reaction progress via TLC or GC-MS to minimize side products.
- Adjust stoichiometry (e.g., excess fluorinating agent for complete substitution) and temperature control to avoid over-fluorination.
- Reference analogs like 3,4-difluorobenzoic acid derivatives for solvent selection and catalyst ratios .
Q. Example Reaction Parameters :
| Step | Conditions | Yield (%) |
|---|---|---|
| Fluorination | Selectfluor®, DCM, 25°C, 12h | 65–70 |
| Alkylation | AlCl₃, pentyl bromide, 0°C, 4h | 50–55 |
How should researchers safely handle this compound in laboratory settings?
Basic Research Question
Handling fluorinated aromatic compounds requires adherence to strict safety protocols:
- PPE : Nitrile gloves, lab coats, and safety goggles. Use fume hoods for all procedures.
- Storage : Inert atmosphere (argon) at 2–8°C, away from moisture and oxidizing agents.
- Waste Disposal : Neutralize with aqueous bicarbonate before disposal in halogenated waste containers.
Q. Critical Considerations :
- Follow guidelines for structurally similar compounds (e.g., 1,4-dibromo-2,3-difluorobenzene), which mandate handling by trained personnel in authorized facilities .
- Conduct risk assessments for inhalation and dermal exposure, given the compound’s potential volatility.
What advanced spectroscopic techniques are critical for resolving structural ambiguities in this compound derivatives?
Advanced Research Question
Structural elucidation challenges arise due to fluorine’s electronegativity and spin-spin coupling. Recommended methods:
- ¹⁹F NMR : Resolves fluorine positional isomers (e.g., 2,3- vs. 2,4-substitution) with decoupling to simplify splitting patterns.
- X-ray Crystallography : Confirms regiochemistry and crystal packing effects.
- High-Resolution MS : Validates molecular formulas (e.g., distinguishing C₆H₅F₂C₅H₁₁ isomers).
Case Study :
For 3,5-difluorobenzoic acid, isotopic labeling (e.g., deuterated analogs) improved spectral resolution . Apply similar strategies to this compound derivatives.
How can computational chemistry methods aid in predicting the reactivity of this compound in novel reaction systems?
Advanced Research Question
Computational approaches reduce trial-and-error in experimental design:
- DFT Calculations : Predict regioselectivity in electrophilic substitution (e.g., Fukui indices for reactive sites).
- Molecular Dynamics : Simulate solvent effects on reaction kinetics (e.g., polar aprotic vs. protic solvents).
- Docking Studies : Explore interactions in supramolecular systems (e.g., host-guest complexes).
Validation :
Correlate computed activation energies with experimental yields for cross-coupling reactions. Use PubChem-derived datasets for benchmarking, ensuring exclusion of unvalidated sources (Note: BenchChem data excluded per guidelines).
How do researchers address contradictions in spectral data for fluorinated aromatic compounds?
Advanced Research Question
Discrepancies in NMR or IR spectra may arise from solvent effects, impurities, or tautomerism. Mitigation strategies:
- Control Experiments : Compare spectra under identical conditions (e.g., DMSO-d₆ vs. CDCl₃).
- Isotopic Labeling : Use deuterated solvents or analogs to isolate coupling effects .
- Synchrotron IR : Resolve overlapping absorption bands in complex mixtures.
Q. Example Workflow :
Acquire ¹H, ¹³C, and ¹⁹F NMR data.
Cross-validate with computational predictions (e.g., ChemDraw simulations).
Repeat analyses at varying concentrations to detect aggregation.
What methodological frameworks support interdisciplinary research on fluorinated compounds?
Advanced Research Question
Integrate chemical synthesis with data science and safety protocols:
- Artifact Analysis : Map reaction pathways using digital tools (e.g., PubChem’s structure-searchable databases).
- Ethnographic Observations : Document lab practices to refine safety protocols, as suggested for hazardous fluorinated reagents .
- Systematic Reviews : Aggregate data on fluorination efficiency across studies to identify trends.
Q. Table: Interdisciplinary Methodological Approaches
| Approach | Application to this compound |
|---|---|
| Virtual Ethnography | Track global usage patterns via open-access data |
| Critical Software Studies | Validate computational tools for fluorinated systems |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
